![molecular formula C22H17FN2O3S2 B6481317 N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-(4-fluorobenzenesulfonyl)propanamide CAS No. 895476-59-2](/img/structure/B6481317.png)
N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-(4-fluorobenzenesulfonyl)propanamide
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Overview
Description
N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-(4-fluorobenzenesulfonyl)propanamide, also known as NBT-FP, is an organic compound that has been studied for its potential applications in scientific research. It is a small molecule that has been used in a variety of experiments and has been shown to have a number of beneficial properties.
Mechanism of Action
Target of Action
Benzothiazole derivatives have been associated with a wide range of biological activities, including antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory activities .
Mode of Action
Benzothiazole derivatives have been found to exhibit inhibitory activity against various pathogens, suggesting that they may interact with specific enzymes or receptors in these organisms to exert their effects .
Biochemical Pathways
Benzothiazole derivatives have been found to inhibit the growth of various pathogens, suggesting that they may interfere with essential biochemical pathways in these organisms .
Pharmacokinetics
A study on similar benzothiazole derivatives suggested a favorable pharmacokinetic profile .
Result of Action
Benzothiazole derivatives have been found to exhibit inhibitory activity against various pathogens, suggesting that they may cause cellular damage or death in these organisms .
Advantages and Limitations for Lab Experiments
N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-(4-fluorobenzenesulfonyl)propanamide has several advantages for use in laboratory experiments. It is a small molecule that is soluble in a variety of solvents, making it easy to work with. Furthermore, its synthesis is straightforward and can be completed in a relatively short amount of time. However, there are some limitations to its use in laboratory experiments. For example, it has a relatively low solubility in water, making it difficult to use in experiments that require aqueous solutions.
Future Directions
There are a number of potential future directions for the use of N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-(4-fluorobenzenesulfonyl)propanamide in scientific research. It could be used to study the structure and function of proteins and enzymes, as well as to develop new drugs. Furthermore, it could be used to study drug delivery systems, drug metabolism, and to develop new drugs. In addition, it could be used to study the mechanisms of action of various drugs and to develop new therapeutic strategies. Finally, N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-(4-fluorobenzenesulfonyl)propanamide could be used to study the biochemical and physiological effects of various compounds and drugs.
Synthesis Methods
N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-(4-fluorobenzenesulfonyl)propanamide is synthesized by a multi-step process involving the reaction of 4-fluorobenzenesulfonyl chloride with 1,3-benzothiazol-2-ylphenyl amine in the presence of a base. The reaction of these two compounds results in the formation of an intermediate, which is then reacted with propanamide to yield the desired product. The reaction is typically carried out in the presence of an inert solvent, such as dichloromethane or dimethylformamide, and can be completed in a few hours.
Scientific Research Applications
N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-(4-fluorobenzenesulfonyl)propanamide has been used in a variety of scientific research applications. It has been used in studies of the structure and function of proteins, as well as in studies of the structure and function of enzymes. In addition, N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-(4-fluorobenzenesulfonyl)propanamide has been used in studies of drug delivery systems, drug metabolism, and in the development of new drugs.
properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-(4-fluorophenyl)sulfonylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17FN2O3S2/c23-16-8-10-18(11-9-16)30(27,28)13-12-21(26)24-17-5-3-4-15(14-17)22-25-19-6-1-2-7-20(19)29-22/h1-11,14H,12-13H2,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVIPCPYGKMHYOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CC(=CC=C3)NC(=O)CCS(=O)(=O)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17FN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(benzo[d]thiazol-2-yl)phenyl)-3-((4-fluorophenyl)sulfonyl)propanamide |
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